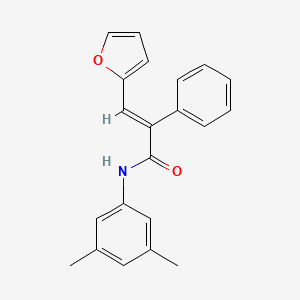![molecular formula C16H17N3O3 B5822143 N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)
N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as PHBPA-PC or Compound 13.
作用機序
The mechanism of action of N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide is not fully understood. However, studies have suggested that this compound inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP activity leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits cell proliferation, induces cell cycle arrest, and induces apoptosis in cancer cells. Additionally, N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels. This suggests that this compound may have potential applications in the treatment of cancer and other diseases that involve abnormal angiogenesis.
実験室実験の利点と制限
One of the major advantages of using N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide in lab experiments is its potential applications in cancer research. This compound exhibits anti-proliferative activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of this compound for use in experiments.
将来の方向性
There are several future directions for research involving N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide. One direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action could lead to the development of more effective cancer therapies. Another direction is to investigate the potential applications of this compound in other fields, such as cardiovascular disease and neurological disorders. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound to determine its suitability for use in humans.
合成法
The synthesis of N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide involves the reaction between 2-phenoxybutyric acid and 3-aminopyridine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide as a white solid.
科学的研究の応用
N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide has potential applications in various fields of scientific research. One of the major applications of this compound is in cancer research. Studies have shown that N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide exhibits anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-14(21-13-8-4-3-5-9-13)16(20)22-19-15(17)12-7-6-10-18-11-12/h3-11,14H,2H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDYPTDWNSDRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(C1=CN=CC=C1)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/C1=CN=CC=C1)\N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5822087.png)


![N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5822117.png)



![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)

![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)